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Compound of Interest

Compound Name: 4-Isopropyl-2-phenyl-1H-imidazole

Cat. No.: B3332327 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization

of 4-Isopropyl-2-phenyl-1H-imidazole. Due to the limited availability of published

experimental data for this specific molecule, this guide utilizes representative data from closely

related analogs, primarily 2-(4-isopropylphenyl)-4,5-diphenyl-1H-imidazole, to illustrate the

expected spectroscopic features. This approach allows for a detailed exploration of the

characteristic signals and fragmentation patterns anticipated for the target compound.

Introduction
4-Isopropyl-2-phenyl-1H-imidazole belongs to the substituted imidazole class of heterocyclic

compounds, a scaffold of significant interest in medicinal chemistry and drug development due

to its diverse pharmacological activities. Thorough spectroscopic characterization is a critical

step in the synthesis and development of such compounds, ensuring structural confirmation

and purity assessment. This guide covers the key spectroscopic techniques used for this

purpose: Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR)

spectroscopy, and Mass Spectrometry (MS).

Predicted and Representative Spectroscopic Data
The following tables summarize the expected and representative spectroscopic data for 4-
Isopropyl-2-phenyl-1H-imidazole. The provided NMR and IR data are based on the closely
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related analog, 2-(4-isopropylphenyl)-4,5-diphenyl-1H-imidazole, and serve as a strong

predictive model for the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data for 4-Isopropyl-2-phenyl-1H-imidazole

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~11.63 s 1H N-H (imidazole)

~8.05 d 2H
Aromatic C-H (ortho to

isopropyl)

~7.8-7.2 m 5H
Aromatic C-H (phenyl

group)

~7.0 s 1H C5-H (imidazole)

~3.26 sep 1H CH (isopropyl)

~1.30 d 6H CH₃ (isopropyl)

Note: Data is representative from a similar compound, 2-(4-isopropylphenyl)-4,5-diphenyl-1H-

imidazole. Chemical shifts are referenced to TMS.[1]

Table 2: Predicted ¹³C NMR Data for 4-Isopropyl-2-phenyl-1H-imidazole
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Chemical Shift (δ, ppm) Assignment

~149.7 C=N (imidazole)

~146.1 Aromatic C (ipso, attached to imidazole)

~130-125 Aromatic C-H and C (ipso, phenyl)

~120 C4 (imidazole)

~115 C5 (imidazole)

~33.8 CH (isopropyl)

~23.4 CH₃ (isopropyl)

Note: Data is representative from a similar compound, 2-(4-isopropylphenyl)-4,5-diphenyl-1H-

imidazole.[1]

Fourier-Transform Infrared (FTIR) Spectroscopy
Table 3: Predicted IR Absorption Bands for 4-Isopropyl-2-phenyl-1H-imidazole

Wavenumber (cm⁻¹) Intensity Assignment

~3422 Broad N-H stretching

~3054 Medium Aromatic C-H stretching

~2960 Medium
Aliphatic C-H stretching

(isopropyl)

~1601-1400 Strong
C=C and C=N stretching

(aromatic and imidazole rings)

~1385 Medium CH₃ bending (isopropyl)

~838 Strong
C-H out-of-plane bending

(para-substituted phenyl)

Note: Data is representative from a similar compound, 2-(4-isopropylphenyl)-4,5-diphenyl-1H-

imidazole.[1]
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Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data for 4-Isopropyl-2-phenyl-1H-imidazole

m/z Interpretation

186 [M]⁺ (Molecular Ion)

171 [M - CH₃]⁺

143 [M - C₃H₇]⁺

104 [C₇H₅N]⁺ (Benzonitrile cation)

77 [C₆H₅]⁺ (Phenyl cation)

Note: Fragmentation pattern is predicted based on the structure and common fragmentation

pathways of similar compounds.

Experimental Protocols
The following sections detail generalized experimental protocols for the synthesis and

spectroscopic analysis of 2,4-disubstituted imidazoles, which can be adapted for 4-Isopropyl-
2-phenyl-1H-imidazole.

Synthesis of 2,4-Disubstituted Imidazoles
A common and effective method for the synthesis of 2,4-disubstituted imidazoles involves the

condensation of an α-haloketone with an amidine.[2][3]

General Procedure:

A mixture of the appropriate amidine hydrochloride (1 equivalent) and a base such as

potassium bicarbonate (4 equivalents) in a solvent system like aqueous tetrahydrofuran

(THF) is heated to reflux with vigorous stirring.[2]

A solution of the corresponding α-bromoketone (1 equivalent) in THF is added dropwise to

the refluxing mixture.[2]
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The reaction is maintained at reflux for a specified period (e.g., 2 hours) and monitored for

completion using techniques like Thin Layer Chromatography (TLC) or High-Performance

Liquid Chromatography (HPLC).[2]

Upon completion, the organic solvent is removed under reduced pressure.

The resulting solid is collected by filtration, washed with water, and then recrystallized from a

suitable solvent (e.g., isopropyl ether/hexanes) to yield the purified 2,4-disubstituted

imidazole.[2]

NMR Spectroscopy
High-resolution ¹H and ¹³C NMR spectra are essential for the structural elucidation of the

synthesized compound.

Sample Preparation:

Dissolve 5-25 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated

solvent (e.g., CDCl₃, DMSO-d₆).[4][5]

Ensure the sample is fully dissolved; if necessary, gently warm the sample or use sonication.

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean,

dry 5 mm NMR tube to remove any particulate matter.[4]

Cap the NMR tube securely.

Data Acquisition:

Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g.,

400 or 500 MHz for ¹H).

Reference the spectra to the residual solvent peak or an internal standard such as

tetramethylsilane (TMS).

FTIR Spectroscopy
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FTIR spectroscopy is used to identify the functional groups present in the molecule. The KBr

pellet method is a common technique for solid samples.

Sample Preparation (KBr Pellet Method):

Thoroughly grind a small amount of the dry sample (1-2 mg) with approximately 100-200 mg

of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.[6][7]

Transfer the finely ground powder into a pellet-forming die.

Apply pressure (typically 8-10 tons) under vacuum to form a transparent or translucent pellet.

[7]

Data Acquisition:

Place the KBr pellet in the sample holder of the FTIR spectrometer.

Record the spectrum over the appropriate wavenumber range (e.g., 4000-400 cm⁻¹).

Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the compound, further confirming its structure. Electron Ionization (EI) is a common

technique for this class of compounds.

Sample Introduction and Ionization:

Introduce a small amount of the sample into the mass spectrometer, typically via a direct

insertion probe or after separation by gas chromatography (GC-MS).

The sample is vaporized and then bombarded with a high-energy electron beam (typically 70

eV) in the ion source.[8][9][10]

Data Acquisition:

The resulting positively charged fragments are accelerated and separated based on their

mass-to-charge ratio (m/z) by a mass analyzer.
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A mass spectrum is generated, plotting the relative abundance of each ion versus its m/z

value.

Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and spectroscopic

characterization of 4-Isopropyl-2-phenyl-1H-imidazole.
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Caption: Workflow for Synthesis and Spectroscopic Characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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